Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for preparing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The reaction conditions usually include heating the mixture to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate is unique due to the presence of amino groups on both the thiophene ring and the phenyl ring. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a versatile compound for various research applications.
Properties
CAS No. |
849659-41-2 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,14-15H2,1H3 |
InChI Key |
ZRXWNOGVCDTEHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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